(Furan-2-ylmethyl)magnesium chloride

Catalog No.
S12923278
CAS No.
M.F
C5H5ClMgO
M. Wt
140.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Furan-2-ylmethyl)magnesium chloride

Product Name

(Furan-2-ylmethyl)magnesium chloride

IUPAC Name

magnesium;2-methanidylfuran;chloride

Molecular Formula

C5H5ClMgO

Molecular Weight

140.85 g/mol

InChI

InChI=1S/C5H5O.ClH.Mg/c1-5-3-2-4-6-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

LRPQSLRUMGBVLW-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=CO1.[Mg+2].[Cl-]

(Furan-2-ylmethyl)magnesium chloride (CAS 184633-70-3) is a specialized organomagnesium halide (Grignard reagent) featuring a furan ring separated from the magnesium center by a single methylene spacer [1]. Typically procured as a standardized solution (e.g., 0.5 M in THF), it is utilized primarily for the nucleophilic introduction of the furfuryl moiety into organic frameworks [2]. From a procurement perspective, purchasing this pre-formed reagent is highly advantageous because it bypasses the severe handling hazards and low yields associated with isolating and reacting its highly unstable precursor, furfuryl chloride [3].

Generic substitution with benzylmagnesium chloride removes the electronic properties of the furan ring, eliminating the possibility of post-synthetic modifications such as Diels-Alder cycloadditions or oxidative ring-opening [1]. Substituting with 2-furylmagnesium chloride removes the critical sp3 methylene spacer, shifting the nucleophile from an allylic-type carbon to an sp2 aryl carbon, which drastically alters both reaction kinetics and the structural identity of the product [2]. Furthermore, attempting to substitute commercial procurement with in-house synthesis from furfuryl chloride is frequently rejected by process chemists due to the precursor's extreme tendency to undergo self-polymerization and Wurtz-type homocoupling during magnesium insertion [3].

Avoidance of Wurtz Homocoupling and Precursor Polymerization

The in-house synthesis of furfuryl Grignard reagents from furfuryl chloride is notoriously difficult because the primary halide is highly prone to self-polymerization and Wurtz-type homocoupling (yielding 1,2-di(2-furyl)ethane) during magnesium insertion [1]. Procuring pre-formed (Furan-2-ylmethyl)magnesium chloride eliminates the significant yield losses typical of this reaction, providing a reliable, standardized titer for immediate downstream use [2].

Evidence DimensionActive Grignard Yield and Homocoupling Loss
Target Compound DataPre-standardized commercial solution (guaranteed titer, minimal homocoupling)
Comparator Or BaselineIn-house synthesis from furfuryl chloride (high Wurtz coupling, significant yield loss)
Quantified DifferenceCommercial procurement recovers the substantial yield loss to homocoupling and prevents batch failure from precursor polymerization.
ConditionsMagnesium insertion in THF at standard laboratory scale

Buyers must procure the pre-formed Grignard to avoid the severe handling hazards, yield inconsistencies, and extensive side reactions associated with reacting furfuryl chloride.

Halide Selection: Superiority of the Chloride over Bromide

Among furfuryl halides, furfuryl chloride is the only practically viable precursor for commercial Grignard formulation. Historical and synthetic studies confirm that while furfuryl chloride is relatively unstable, it is significantly more stable than furfuryl bromide or iodide, which decompose too rapidly for reliable Grignard formation [1]. Consequently, (Furan-2-ylmethyl)magnesium chloride is the strictly preferred procurement form over the bromide analog.

Evidence DimensionPrecursor shelf-life and Grignard formation viability
Target Compound Data(Furan-2-ylmethyl)magnesium chloride (synthetically viable from chloride)
Comparator Or Baseline(Furan-2-ylmethyl)magnesium bromide (rapid decomposition of bromide precursor)
Quantified DifferenceThe chloride form allows for stable commercial Grignard formulation, whereas the bromide precursor's extreme instability prevents reliable commercial scale-up.
ConditionsStandard ambient precursor storage and Grignard reaction conditions

This justifies why procurement catalogs specifically stock the chloride variant rather than the bromide, guiding buyers away from requesting custom bromide syntheses.

Cross-Coupling Efficiency vs. Organolithium Alternatives

In the synthesis of complex targets like furanocembranes and perillene, (Furan-2-ylmethyl)magnesium chloride demonstrates superior cross-coupling efficiency compared to its organolithium counterparts. When coupling with allylic carbonates or vinyl aldehydes, the furfuryl Grignard reagent achieves clean, regioselective coupling, whereas lithium-halogen exchange routes suffer from severe side reactions, dropping yields to below 30% [1].

Evidence DimensionCross-coupling yield in complex fragment assembly
Target Compound Data(Furan-2-ylmethyl)magnesium chloride (high yield in optimized catalytic couplings)
Comparator Or BaselineFurfuryllithium via lithium-halogen exchange (<30% yield)
Quantified DifferenceThe Grignard reagent provides a substantial yield improvement over the organolithium approach due to reduced side reactions.
ConditionsCoupling with allylic electrophiles or vinyl aldehydes in THF

For process chemists building furan-containing natural products, the Grignard reagent is the mandatory choice to maintain viable step yields during fragment assembly.

Natural Product Total Synthesis (e.g., Terpenoids and Furanocembranes)

Where this compound is the right choice for introducing a furfuryl moiety via Li2CuCl4-catalyzed cross-coupling with allylic carbonates, avoiding the poor yields (<30%) of organolithium alternatives [1].

Synthesis of Furan-Containing Pharmaceuticals

Where the pre-formed Grignard is required to perform clean nucleophilic additions to ketones or aldehydes without the risk of handling the highly unstable furfuryl chloride precursor in the plant [2].

Post-Synthetic Modification via Furan Ring-Opening

Where the furan ring (introduced by this exact compound) is subsequently utilized as a masked 1,4-dicarbonyl compound or subjected to Diels-Alder cycloadditions, applications where a simple benzyl Grignard would be completely unreactive [3].

Hydrogen Bond Acceptor Count

3

Exact Mass

139.9879342 g/mol

Monoisotopic Mass

139.9879342 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types